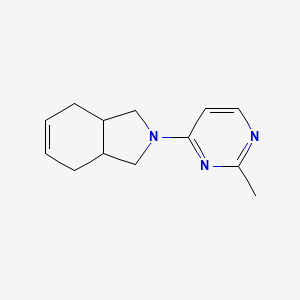
N-(1-cyanocycloheptyl)-1-(2,2-difluoroethyl)pyrazole-4-sulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(1-cyanocycloheptyl)-1-(2,2-difluoroethyl)pyrazole-4-sulfonamide, also known as CP-471,474, is a chemical compound that has been extensively studied for its potential therapeutic applications in various diseases.
作用机制
N-(1-cyanocycloheptyl)-1-(2,2-difluoroethyl)pyrazole-4-sulfonamide exerts its therapeutic effects through the inhibition of the enzyme carbonic anhydrase IX (CAIX). CAIX is overexpressed in various types of cancer cells and is involved in tumor growth, invasion, and metastasis. By inhibiting CAIX, N-(1-cyanocycloheptyl)-1-(2,2-difluoroethyl)pyrazole-4-sulfonamide can effectively inhibit the growth and metastasis of cancer cells. N-(1-cyanocycloheptyl)-1-(2,2-difluoroethyl)pyrazole-4-sulfonamide also has anti-inflammatory and neuroprotective effects, which are thought to be mediated through the inhibition of CAIX.
Biochemical and Physiological Effects:
N-(1-cyanocycloheptyl)-1-(2,2-difluoroethyl)pyrazole-4-sulfonamide has been shown to have a variety of biochemical and physiological effects, including the inhibition of CAIX activity, the induction of apoptosis in cancer cells, the reduction of pro-inflammatory cytokine and chemokine production, and the improvement of cognitive function in neurological disorders. N-(1-cyanocycloheptyl)-1-(2,2-difluoroethyl)pyrazole-4-sulfonamide has also been shown to have low toxicity and good bioavailability, making it a promising candidate for further development as a therapeutic agent.
实验室实验的优点和局限性
One of the main advantages of N-(1-cyanocycloheptyl)-1-(2,2-difluoroethyl)pyrazole-4-sulfonamide for lab experiments is its ability to selectively target CAIX, which is overexpressed in various types of cancer cells. This makes N-(1-cyanocycloheptyl)-1-(2,2-difluoroethyl)pyrazole-4-sulfonamide a promising candidate for the development of targeted cancer therapies. However, one limitation of N-(1-cyanocycloheptyl)-1-(2,2-difluoroethyl)pyrazole-4-sulfonamide is its relatively low potency compared to other CAIX inhibitors. This may limit its effectiveness in certain applications and may require higher doses or longer treatment durations.
未来方向
There are several potential future directions for research on N-(1-cyanocycloheptyl)-1-(2,2-difluoroethyl)pyrazole-4-sulfonamide. One area of interest is the development of N-(1-cyanocycloheptyl)-1-(2,2-difluoroethyl)pyrazole-4-sulfonamide-based targeted cancer therapies, either alone or in combination with other anti-cancer agents. Another area of interest is the investigation of N-(1-cyanocycloheptyl)-1-(2,2-difluoroethyl)pyrazole-4-sulfonamide's potential neuroprotective effects in neurological disorders such as Alzheimer's disease and Parkinson's disease. Additionally, further research is needed to optimize the synthesis method and improve the potency and selectivity of N-(1-cyanocycloheptyl)-1-(2,2-difluoroethyl)pyrazole-4-sulfonamide for various applications.
合成方法
N-(1-cyanocycloheptyl)-1-(2,2-difluoroethyl)pyrazole-4-sulfonamide can be synthesized through a multi-step process that involves the reaction of 1-cyanocycloheptene with 2,2-difluoroethylamine to form N-(1-cyanocycloheptyl)-2,2-difluoroethylamine. This intermediate is then reacted with pyrazole-4-sulfonyl chloride to produce N-(1-cyanocycloheptyl)-1-(2,2-difluoroethyl)pyrazole-4-sulfonamide.
科学研究应用
N-(1-cyanocycloheptyl)-1-(2,2-difluoroethyl)pyrazole-4-sulfonamide has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurological disorders. In cancer research, N-(1-cyanocycloheptyl)-1-(2,2-difluoroethyl)pyrazole-4-sulfonamide has been shown to inhibit the growth of tumor cells and induce apoptosis. In inflammation research, N-(1-cyanocycloheptyl)-1-(2,2-difluoroethyl)pyrazole-4-sulfonamide has been shown to reduce the production of pro-inflammatory cytokines and chemokines. In neurological disorder research, N-(1-cyanocycloheptyl)-1-(2,2-difluoroethyl)pyrazole-4-sulfonamide has been shown to improve cognitive function and reduce neuroinflammation.
属性
IUPAC Name |
N-(1-cyanocycloheptyl)-1-(2,2-difluoroethyl)pyrazole-4-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18F2N4O2S/c14-12(15)9-19-8-11(7-17-19)22(20,21)18-13(10-16)5-3-1-2-4-6-13/h7-8,12,18H,1-6,9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SWNHKRZJUCEGPW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCC(CC1)(C#N)NS(=O)(=O)C2=CN(N=C2)CC(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18F2N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-cyanocycloheptyl)-1-(2,2-difluoroethyl)pyrazole-4-sulfonamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-ethyl-2-methyl-N-[(2-methyl-1,3-thiazol-5-yl)methyl]morpholine-4-carboxamide](/img/structure/B7633661.png)
![(4-Hydroxy-2-methylphenyl)-[2-(hydroxymethyl)pyrrolidin-1-yl]methanone](/img/structure/B7633662.png)
![N-[1-(4-cyanophenyl)ethyl]-2-ethyl-2-methylmorpholine-4-carboxamide](/img/structure/B7633666.png)
![[1-(2,6-Difluorophenyl)pyrazol-3-yl]-[2-(hydroxymethyl)pyrrolidin-1-yl]methanone](/img/structure/B7633672.png)
![3-[3-(3-Fluorophenyl)propyl]pyrido[3,4-d]pyrimidin-4-one](/img/structure/B7633674.png)
![(2-Bromo-3-methylphenyl)-[2-(hydroxymethyl)pyrrolidin-1-yl]methanone](/img/structure/B7633678.png)
![5-[2-(2-Methylpropyl)-3-oxopiperazin-1-yl]pyrazine-2-carbonitrile](/img/structure/B7633686.png)
![2-ethyl-N-[[4-fluoro-3-(methoxymethyl)phenyl]methyl]-2-methylmorpholine-4-carboxamide](/img/structure/B7633689.png)
![2-[(1-Phenyl-1,2,4-triazol-3-yl)methylamino]cyclohexane-1-carboxamide](/img/structure/B7633694.png)
![2-[2-(2,3-Dihydro-1-benzofuran-5-yl)ethylamino]cyclohexane-1-carboxamide](/img/structure/B7633704.png)
![N-[2-[(6-cyanopyridin-3-yl)amino]ethyl]-3-methoxybenzamide](/img/structure/B7633709.png)
![[1-(2,4-Difluorophenyl)pyrazol-4-yl]-[2-(hydroxymethyl)pyrrolidin-1-yl]methanone](/img/structure/B7633712.png)

![2-[[5-(4-Methylphenyl)-1,3-oxazol-2-yl]methyl]-[1,2,4]triazolo[4,3-a]pyridin-3-one](/img/structure/B7633720.png)